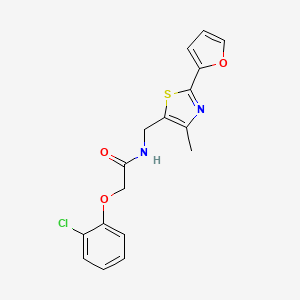

2-(2-chlorophenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chlorophenoxy)-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-11-15(24-17(20-11)14-7-4-8-22-14)9-19-16(21)10-23-13-6-3-2-5-12(13)18/h2-8H,9-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFVDZFXUGOIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)COC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with 2-(furan-2-yl)-4-methylthiazole-5-carbaldehyde in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

2-(2-chlorophenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and thiazole rings could facilitate binding to these targets, while the chlorophenoxy group may enhance its stability and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Acetamide Derivatives with Thiazole/Furan Motifs

- N-((2-(Furan-2-yl)-4-Methylthiazol-5-yl)Methyl)-2-(1-Methyl-1H-Indol-3-yl)Acetamide (CAS 1421465-72-6) Molecular Weight: 365.5 g/mol (C₂₀H₁₉N₃O₂S). Comparison: Replaces the 2-chlorophenoxy group with a 1-methylindole substituent. The indole moiety may enhance π-π stacking interactions in biological targets, while the absence of chlorine could reduce electrophilic reactivity. This structural variation suggests divergent solubility and metabolic stability profiles compared to the target compound .

- N-(2-Ethoxyphenyl)-2-(4-Oxo-2-Sulfanyl-4,5-Dihydro-1,3-Thiazol-5-yl)Acetamide Molecular Weight: 310.39 g/mol (C₁₃H₁₄N₂O₃S₂). Comparison: Features a dihydrothiazole ring with a sulfanyl group and an ethoxyphenyl substituent. The reduced molecular weight and sulfur-rich structure may improve membrane permeability but decrease target specificity relative to the chlorophenoxy-thiazole analog .

Halogenated Acetamide Derivatives

- N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide Key Features: Combines chloro, nitro, and sulfonyl groups. However, the sulfonyl group may increase polarity, reducing bioavailability compared to the target compound’s furan-thiazole system .

N-[4-Chloro-2-[2-(2-Chloro-4-Nitrophenyl)Diazenyl]Phenyl]Acetamide

Heterocyclic Acetamides with Varied Bioactivity

- (E)-2-(5-Fluoro-1-((3-Methylisoxazol-5-yl)Methyl)-2-Oxoindolin-3-ylidene)-N-(Pyridin-4-yl)Acetamide Binding Affinity: Reported as 5.797 (hypothetical units, possibly IC₅₀ or Ki). Comparison: The isoxazole and pyridine rings enhance hydrogen-bonding capacity, while the fluoro substituent improves lipophilicity.

N-Cyclohexyl-2-(4-Fluorophenyl)Acetamide

Structural and Functional Implications

Substituent Effects on Bioactivity

- This contrasts with non-halogenated analogs (e.g., indole or ethoxyphenyl derivatives), which rely on non-covalent interactions .

- Thiazole-Furan System : The thiazole ring contributes to aromatic stacking, while the furan oxygen may participate in hydrogen bonding. This combination is absent in simpler acetamides (e.g., N-cyclohexyl derivatives), which lack heterocyclic diversity .

Physicochemical Properties

- Metabolic Stability: Halogenated compounds (e.g., 2-chlorophenoxy) may exhibit slower hepatic clearance due to resistance to oxidative metabolism, whereas furan-containing analogs could face furan ring oxidation risks .

Biological Activity

2-(2-chlorophenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure includes a chlorophenoxy group, a furan ring, and a thiazole moiety, which are critical for its biological activity. The molecular formula is with a molecular weight of 404.9 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

Case Study: Cytotoxicity Assessment

In vitro studies have shown that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound demonstrated an IC50 value of approximately 1.61 µg/mL against human glioblastoma U251 cells and human melanoma WM793 cells, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µg/mL) | Reference Compound |

|---|---|---|

| U251 (glioblastoma) | 1.61 | Doxorubicin |

| WM793 (melanoma) | 1.98 | Doxorubicin |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Thiazole derivatives have shown promising results in inhibiting bacterial growth.

Case Study: Antibacterial Efficacy

Research indicates that thiazole-containing compounds exhibit enhanced antibacterial activity due to their structural features. For example, compounds similar to this compound were found to be significantly more effective than conventional antibiotics .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison |

|---|---|---|

| E. coli | < 10 µg/mL | Standard Antibiotics |

| S. aureus | < 5 µg/mL | Standard Antibiotics |

Anti-inflammatory Activity

Thiazole derivatives have been recognized for their anti-inflammatory properties as well. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Research Findings

Studies involving animal models have shown that these compounds can significantly reduce inflammation markers such as TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases .

The biological activity of this compound is believed to result from its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer proliferation and inflammation pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-chlorophenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide, and how can reaction progress be monitored?

- Methodology : A two-step approach is typical:

Chloroacetylation : React the amine precursor (e.g., (2-(furan-2-yl)-4-methylthiazol-5-yl)methanamine) with chloroacetyl chloride (1.5 eq.) in chloroform under cold, stirred conditions. Monitor completion via TLC (hexane:ethyl acetate = 9:1) .

Phenoxy Substitution : Introduce 2-chlorophenoxy groups via nucleophilic substitution. Use potassium carbonate (1.5 eq.) in DMF as a base to facilitate coupling. Stir at room temperature until TLC confirms completion .

- Key Considerations : Optimize stoichiometry to avoid byproducts like di-substituted acetamides. Use recrystallization (ethanol/water) for purification .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Workflow :

- Spectroscopy : Use NMR to verify substitution patterns (e.g., furan protons at δ 6.2–7.4 ppm, thiazol methyl at δ 2.3–2.5 ppm) .

- Chromatography : Employ HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).

- Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion confirmation (e.g., [M+H] at calculated m/z) .

Q. What solvents and conditions are optimal for recrystallization to achieve high yields?

- Protocol : Use ethanol for initial dissolution under reflux, followed by slow cooling to 4°C. For polar byproducts, a mixed solvent system (e.g., ethyl acetate/hexane) enhances selectivity .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction mechanisms for this compound?

- Strategy :

- Reaction Path Search : Apply density functional theory (DFT) to model intermediates (e.g., transition states in chloroacetylation). Software like Gaussian or ORCA can predict activation energies .

- Solvent Effects : Use COSMO-RS simulations to evaluate solvent polarity impacts on reaction rates .

- Validation : Compare computational predictions with experimental yields under varied conditions (e.g., DMF vs. acetonitrile) .

Q. What experimental approaches resolve contradictions in synthetic yields reported for similar acetamide derivatives?

- Case Study : If yields vary across studies (e.g., 60% vs. 85%):

Parameter Screening : Systematically test variables (temperature, catalyst loading) using Design of Experiments (DoE) .

Byproduct Analysis : Use LC-MS to identify side products (e.g., over-chlorinated species) and adjust reagent ratios .

- Example : In , excess chloroacetyl chloride (1.5 eq.) minimized unreacted amine but risked di-acetylation .

Q. How can researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

- Protocol :

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., thiazole-containing inhibitors) .

- In Vitro Testing : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (IC) .

- Toxicity Screening : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assay .

Q. What safety protocols are critical when handling chloro-containing intermediates during synthesis?

- Guidelines :

- Ventilation : Perform reactions in a fume hood to mitigate chloroacetyl chloride vapor exposure .

- PPE : Wear nitrile gloves, goggles, and a lab coat. Quench residual reagents with ice-cold sodium bicarbonate .

- Waste Management : Collect chlorinated waste separately for neutralization before disposal .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.